molecular formula C15H20ClN3O4S B2416653 N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide CAS No. 438481-06-2

N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide

Cat. No. B2416653
CAS RN: 438481-06-2
M. Wt: 373.85
InChI Key: RWDTUIPBSYGQJR-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide, also known as CPCCOEt, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of neuroscience. CPCCOEt is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in regulating synaptic transmission and plasticity in the central nervous system.

Scientific Research Applications

Chemical Synthesis and Protective Group Utility

Sulfinamides serve as highly efficient amine protecting groups, facilitating the conversion of 1,2-amino alcohols into morpholines. This method showcases the utility of sulfinamides in the selective synthesis of protected N-sulfinyl amino alcohols through a double sulfinylation/hydrolysis strategy, yielding protected morpholines in high yields. The process includes the reaction with bromoethyldiphenylsulfonium triflate and subsequent liberation of morpholine hydrochloride salts, demonstrating an effective methodology in the formal synthesis of the antidepressant drug reboxetine (Fritz et al., 2011).

Pharmacological Applications

The research into diaryl dihydropyrazole-3-carboxamides, including compounds structurally related to N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide, has shown significant in vivo antiobesity activity attributed to CB1 receptor antagonism. These findings highlight the potential of such compounds in appetite suppression and body weight reduction in animal models, pointing towards their pharmacological relevance and the role of chemical modifications in enhancing their efficacy (Srivastava et al., 2007).

Molecular Structure and Interaction Analysis

Studies on the molecular interaction of antagonists structurally akin to this compound with the CB1 cannabinoid receptor reveal the detailed conformational analysis and pharmacophore models. These models help in understanding the steric and electrostatic interactions critical for binding affinity and activity, contributing to the development of robust three-dimensional quantitative structure-activity relationship (3D-QSAR) models for cannabinoid receptor ligands (Shim et al., 2002).

properties

IUPAC Name

N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4S/c16-12-3-5-13(6-4-12)24(21,22)19-7-1-2-14(19)17-15(20)18-8-10-23-11-9-18/h3-6,14H,1-2,7-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDTUIPBSYGQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)NC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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